![molecular formula C15H16N2 B14670661 N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine CAS No. 41467-98-5](/img/structure/B14670661.png)
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom, along with a phenyl group and a benzylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine typically involves the reaction of N-methylamine with 4-phenylbenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
N-methylamine+4-phenylbenzaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of solvents and catalysts can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N-[(4-phenylphenyl)methylidene
Properties
CAS No. |
41467-98-5 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C15H16N2/c1-17(2)16-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
DCXMSQUKORQXBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


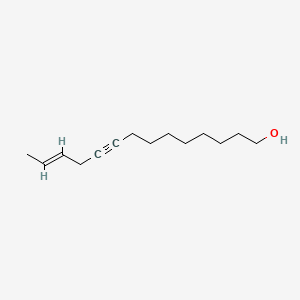



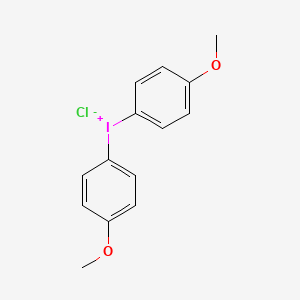
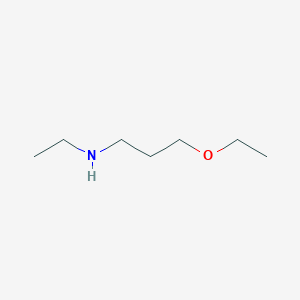

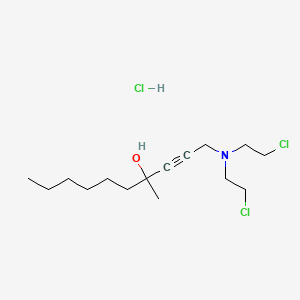
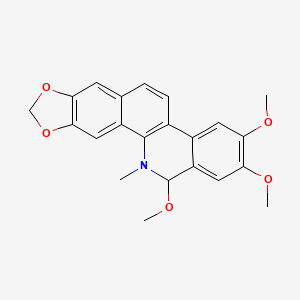
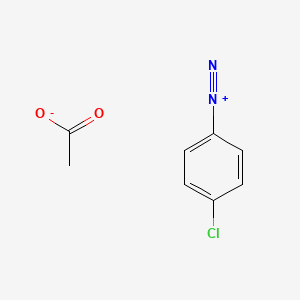
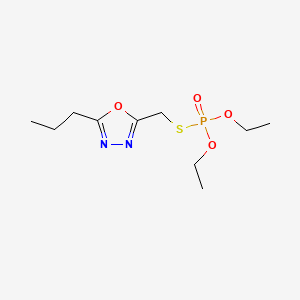
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)


